2-[3-(4-ethoxybenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-19-9-12-21(13-10-19)35(31,32)24-16-28(17-25(29)27-18-7-5-4-6-8-18)23-14-11-20(33-2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWSZYWURORGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(4-ethoxybenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 492.5 g/mol. It features several functional groups, including an ethoxy group, a methoxy group, and a benzenesulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.5 g/mol |
| CAS Number | 872205-70-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor , particularly affecting cyclooxygenase (COX) pathways, which are crucial in inflammation and pain responses. The compound's structure allows it to modulate various biochemical pathways, potentially leading to anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of quinoline compounds exhibit significant COX-2 inhibitory activity. For instance, similar compounds have shown up to 47.1% inhibition at concentrations of 20 μM in COX-2 assays . This suggests that this compound may also possess similar anti-inflammatory properties.
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. For example, studies on related quinoline derivatives indicated that they exhibit antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis .
In a comparative study assessing the antiproliferative activity of quinoline derivatives on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma), it was found that certain derivatives could inhibit cell growth effectively at nanomolar concentrations .
Case Studies
- In Vitro Studies : In vitro evaluations using MCF7 breast carcinoma cells showed that compounds similar to this compound significantly inhibited cell proliferation by disrupting microtubule dynamics and inducing apoptosis .
- Chick Chorioallantoic Membrane Assay : The anticancer efficacy was further validated using the chick chorioallantoic membrane assay, where certain derivatives demonstrated comparable efficacy in blocking angiogenesis and tumor growth as established chemotherapeutics like combretastatin A-4 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a family of sulfonyl-substituted quinoline acetamides. Below is a comparative analysis of structurally related derivatives:
Pharmacological and Physicochemical Trends
Sulfonyl Substituents: 4-Ethoxybenzenesulfonyl (target compound): Enhances lipophilicity and may improve blood-brain barrier penetration compared to smaller substituents (e.g., fluoro or chloro) . Unsubstituted benzenesulfonyl (): Lacks steric or electronic modulation, possibly reducing target specificity .
N-(4-Chlorophenyl) (): Introduces halogen bonding, which may enhance interactions with polar residues in enzymes .
Quinoline Core Modifications: 6-Methoxy (target compound): Provides metabolic stability by resisting oxidative degradation. 6-Ethyl (): Increases hydrophobicity, possibly altering pharmacokinetic profiles .
Table: Comparative Physicochemical Properties
Research Implications and Gaps
- Biological Activity: While C655-0225 is included in anticancer and PPI libraries, the target compound’s ethoxy group warrants evaluation against inflammation-related targets (e.g., COX-2) due to its structural resemblance to known NSAIDs .
- SAR Insights : The absence of a 4-chloro or 4-fluoro substituent on the sulfonyl group may reduce off-target effects observed in halogenated analogues .
- Synthetic Challenges : The ethoxy group’s stability under reflux conditions (common in triazole synthesis, ) requires verification to optimize yields .
Preparation Methods
Sulfonylation of Methyl Indoline-6-carboxylate
The introduction of the 4-ethoxybenzenesulfonyl group occurs through a nucleophilic substitution reaction. A solution of methyl indoline-6-carboxylate (1.30 mmol) in dichloromethane (2.5 mL) and pyridine (0.5 mL) is treated with 4-ethoxybenzenesulfonyl chloride (1.47 mmol, CAS 1132-17-8) under nitrogen atmosphere at room temperature for 6.5 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via preparative HPLC-MS, yielding 1-(4-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester (77–92% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 6.5 hours |
| Temperature | 20°C |
| Solvent | Dichloromethane/Pyridine |
| Yield | 77–92% |
Oxidation to the Dihydroquinolin-4-one Structure
The dihydroindole intermediate undergoes oxidation to form the 4-oxo-1,4-dihydroquinoline moiety. This step employs trifluoroacetic acid (TFA) in chloroform under ambient conditions.
Oxidative Cyclization
A solution of the sulfonylated indoline (20 mg) in chloroform is treated with TFA (2 equivalents) at 20°C for 2 hours. The reaction mixture is concentrated, and the residue is purified via flash chromatography (heptane/ethyl acetate gradient), yielding the dihydroquinolin-4-one derivative.
Key Data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | Trifluoroacetic Acid |
| Reaction Time | 2 hours |
| Temperature | 20°C |
| Yield | 41 mg (quantitative) |
Introduction of the Methoxy Group
Methoxylation at position 6 is achieved via nucleophilic aromatic substitution or directed ortho-metalation.
Methoxy Group Installation
The quinolin-4-one intermediate (0.34 mmol) is reacted with sodium methoxide (3 equivalents) in methanol at reflux for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the 6-methoxy derivative.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | Sodium Methoxide |
| Solvent | Methanol |
| Temperature | Reflux |
| Yield | 85–90% |
Acylation with N-Phenylacetamide
The final step involves coupling the quinoline intermediate with N-phenylacetamide via a peptide-like bond.
Acetylation Reaction
A solution of the 6-methoxyquinolin-4-one (0.28 mmol) in dichloromethane is treated with acetyl chloride (0.3 mmol) and triethylamine (0.3 mmol) at −30°C. The mixture is warmed to room temperature, quenched with water, and extracted with dichloromethane. Purification via flash chromatography (ethyl acetate/hexane) yields the title compound (80% yield).
Key Data:
| Parameter | Value |
|---|---|
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine |
| Temperature | −30°C to 20°C |
| Yield | 80% |
Optimization and Mechanistic Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(4-ethoxybenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Quinoline Core Formation : Use Friedländer condensation (aniline derivatives + ketones) under acidic/basic catalysis .
- Sulfonylation : React 4-ethoxybenzenesulfonyl chloride with the quinoline intermediate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Acetamide Coupling : Introduce the N-phenylacetamide moiety via nucleophilic acyl substitution under reflux with DMF as a solvent .
- Critical Parameters : Temperature (60–80°C for sulfonylation), solvent polarity, and stoichiometric ratios (1:1.2 for sulfonyl chloride to quinoline) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for >95% purity .
Q. How can researchers characterize the compound’s structural integrity and functional groups post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm sulfonyl (δ 7.5–8.2 ppm for aromatic protons) and acetamide (δ 2.1–2.3 ppm for CH₃CO) groups .
- FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O (quinolone at ~1680 cm⁻¹; acetamide at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~525.18) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents :
- Replace 4-ethoxybenzenesulfonyl with electron-withdrawing (e.g., nitro) or bulky groups to assess impact on target binding .
- Modify the N-phenylacetamide moiety with halogenated or heteroaromatic rings to enhance lipophilicity .
- Computational Modeling : Docking (AutoDock Vina) into active sites (e.g., COX-2 PDB: 5KIR) to predict binding affinities .
- Pharmacokinetic Profiling : Microsomal stability assays (CYP450 isoforms) and Caco-2 permeability studies .
Q. What strategies resolve contradictions in biological data across different experimental models?
- Methodological Answer :
- Dose-Response Reproducibility : Validate cytotoxicity assays (e.g., IC₅₀ discrepancies) using orthogonal methods (ATP-based viability vs. apoptosis markers) .
- Model-Specific Factors : Account for cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 estrogen receptor status) in anticancer studies .
- Meta-Analysis : Aggregate data from ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can in vivo efficacy and toxicity be evaluated methodically?
- Methodological Answer :
- Rodent Models :
- Xenograft Studies : Subcutaneous tumor implantation (e.g., HCT-116 colorectal cancer) with compound administration (oral, 50 mg/kg/day) for 21 days .
- Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) and histopathology of liver/kidney .
- Behavioral Endpoints : Open-field tests to assess CNS toxicity .
Q. What advanced techniques elucidate the compound’s interaction with biomolecular targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., BSA for plasma protein binding) .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., quinolone-binding proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
